Product packaging for 1-[(3-Methylphenyl)sulfonyl]piperazine(Cat. No.:CAS No. 877964-50-6)

1-[(3-Methylphenyl)sulfonyl]piperazine

Cat. No.: B2485583
CAS No.: 877964-50-6
M. Wt: 240.32
InChI Key: NQUFUYGHYMSRSO-UHFFFAOYSA-N
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Description

Contextualization within Piperazine-Based Scaffolds in Academic Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. Its versatile structure allows for disubstitution, enabling the creation of molecules with diverse pharmacological profiles. The polar nature of the piperazine nucleus often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. nih.gov This has led to the incorporation of the piperazine scaffold into a wide array of approved drugs targeting various diseases.

The adaptability of the piperazine moiety allows it to act as a flexible linker between different pharmacophores or as a central scaffold for building molecules that interact with specific biological targets. researchgate.net Its derivatives have been explored for a multitude of therapeutic applications, including as antipsychotics, antidepressants, antihistamines, and anti-infective agents.

Relevance of Sulfonylpiperazine Motifs in Chemical Biology Research

The introduction of a sulfonyl group to the piperazine ring, forming a sulfonylpiperazine motif, further expands the chemical space and biological activities of these compounds. The sulfonamide linkage is a key feature in many established drugs and is known for its ability to form strong hydrogen bonds with biological targets. In the context of piperazine, the sulfonyl group can influence the electronic properties and conformational flexibility of the molecule, leading to enhanced target affinity and selectivity.

Researchers have utilized the sulfonylpiperazine scaffold to develop potent and selective modulators of various biological targets. For instance, sulfonylpiperazine analogs have been investigated as negative allosteric modulators of human neuronal nicotinic receptors, which are implicated in a range of neurological disorders. nih.govnih.gov

Overview of Research Trajectories for Related Chemical Entities

The research landscape for compounds structurally related to 1-[(3-Methylphenyl)sulfonyl]piperazine is rich and varied. Numerous studies have focused on the synthesis and biological evaluation of aryl sulfonylpiperazine derivatives, exploring the impact of different substituents on their pharmacological activity.

One significant area of investigation is in the field of neuroscience. For example, a series of sulfonylpiperazine analogs were synthesized and evaluated for their activity as negative allosteric modulators of human α4β2 and α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

In another research avenue, sulfonyl piperazine derivatives have been explored as potential inhibitors of bacterial enzymes. For instance, they have been investigated as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, highlighting their potential as novel antibiotics.

Furthermore, arylpiperazine derivatives, a broader class that includes sulfonylpiperazines, are well-established ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This has led to their investigation as potential treatments for a variety of central nervous system disorders, including schizophrenia and neuropathic pain. nih.govresearchgate.net

The following table summarizes the research areas for some related aryl sulfonylpiperazine compounds:

Compound ClassTherapeutic TargetPotential Application
Aryl SulfonylpiperazinesNicotinic Acetylcholine ReceptorsNeurological Disorders
Phenylsulfonylpiperazines with N-Aryl SubstituentsDopamine and Serotonin ReceptorsAntipsychotics
Benzenesulfonamide-Piperazine ConjugatesBacterial Enzymes (e.g., LpxH)Antibacterials
Arylpiperazine DerivativesVarious CNS receptorsNeuropathic Pain

Hypothesized Research Utility of the 3-Methylphenylsulfonyl Substituent

While direct research on this compound is not extensively documented in publicly available literature, its potential utility can be hypothesized based on the established SAR of related molecules. The presence and position of a substituent on the phenylsulfonyl ring can significantly impact a compound's biological activity.

The 3-methyl group (a tolyl group in the meta position) of this compound is an interesting feature. In medicinal chemistry, the introduction of a small alkyl group like methyl can influence a molecule's properties in several ways:

Lipophilicity: The methyl group can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes and the blood-brain barrier.

Steric Effects: The meta-positioning of the methyl group can influence the conformation of the phenylsulfonyl moiety, potentially leading to more favorable interactions with a biological target.

Metabolic Stability: The methyl group might influence the metabolic stability of the compound by blocking potential sites of metabolism.

In structure-activity relationship studies of sulfonylpiperazine analogs as nAChR modulators, the position of substituents on the phenyl ring was found to be critical for potency and selectivity. nih.gov While these studies focused on halogen substituents, they underscore the importance of the substitution pattern. It can be hypothesized that the 3-methyl group in this compound could confer a unique profile of activity, selectivity, or pharmacokinetic properties compared to unsubstituted or differently substituted analogs.

Further research into this compound is warranted to elucidate its specific biological activities and to determine if the 3-methylphenylsulfonyl substituent offers any advantages over other substitution patterns in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S B2485583 1-[(3-Methylphenyl)sulfonyl]piperazine CAS No. 877964-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-3-2-4-11(9-10)16(14,15)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUFUYGHYMSRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 3 Methylphenyl Sulfonyl Piperazine and Its Analogues

Classical Approaches to Sulfonylpiperazine Formation

The most direct and widely utilized methods for creating the sulfonylpiperazine linkage involve the formation of a sulfonamide bond between the piperazine (B1678402) nitrogen and a sulfonyl group.

The reaction between a piperazine derivative and a sulfonyl chloride is the cornerstone of classical sulfonylpiperazine synthesis. This reaction typically involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride, such as 3-methylphenylsulfonyl chloride.

To achieve monosulfonylation, it is common to use a piperazine with one nitrogen atom protected by a group like tert-butyloxycarbonyl (Boc). The synthesis often follows a two-step sequence: first, the unprotected nitrogen is reacted with the sulfonyl chloride, and second, the protecting group is removed. researchgate.netnih.gov A common procedure involves adding the appropriate sulfonyl chloride to a solution of the piperazine derivative in the presence of a base. nih.gov

The choice of reagents and conditions can be adapted for different substrates. For instance, the reaction can be carried out in dichloromethane (DCM) with triethylamine as the base, often reaching completion within 30 minutes at room temperature. mdpi.com Alternatively, a combination of potassium carbonate (K2CO3) as the base and dimethylformamide (DMF) as the solvent is also effective, with the reaction typically proceeding at room temperature for a few hours. researchgate.netnih.gov

Table 1: Representative Conditions for Sulfonylation of Piperazine Derivatives

Base Solvent Temperature Reaction Time Reference
Triethylamine Dichloromethane (DCM) Room Temperature 30 minutes mdpi.com

Following the sulfonylation, if a Boc-protected piperazine was used, the Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as DCM. researchgate.netnih.gov This yields the free amine, which can be used in subsequent reactions if desired.

Beyond direct sulfonylation, other strategies focus on constructing the piperazine ring from acyclic precursors. These methods offer alternative ways to access the core structure. Palladium-catalyzed cyclization reactions provide a modular approach for synthesizing highly substituted piperazines by coupling a propargyl unit with a diamine component. organic-chemistry.org Another advanced method involves a ruthenium-catalyzed coupling of diols and diamines to form the piperazine ring. organic-chemistry.org These techniques are particularly valuable for creating complex piperazine scaffolds that may be difficult to access through traditional routes. organic-chemistry.org

Advanced Synthetic Techniques for Functionalization

Once the 1-(arylsulfonyl)piperazine core is formed, its chemical diversity can be expanded by functionalizing either the piperazine ring itself or the attached aryl group.

Introducing substituents onto the carbon atoms of the piperazine ring is a key strategy for modulating the properties of the molecule. Modern synthetic methods have enabled the direct C–H functionalization of the piperazine core. These techniques avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. mdpi.comencyclopedia.pub

Advanced methods for achieving this include:

Photoredox Catalysis : Visible-light-promoted reactions can be used for the C–H arylation or alkylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub

Directed Lithiation and Cross-Coupling : The use of a directing group like Boc allows for enantioselective lithiation of a C-H bond on the piperazine ring. The resulting organolithium species can then undergo transmetallation and a subsequent Negishi cross-coupling reaction to introduce a variety of substituents with high regioselectivity. nih.gov

Transition Metal Catalysis : Dirhodium catalysts have been employed for the C–H functionalization of related cyclic amines like piperidines, demonstrating a pathway to introduce functional groups such as arylacetates at specific positions on the ring. d-nb.info

The 3-methylphenyl group also presents opportunities for structural modification to create analogues. Standard aromatic substitution reactions can be applied, although the reactivity will be influenced by the existing methyl and sulfonylpiperazine groups.

A common and useful modification is the introduction of a functional group that can be further elaborated. For example, if an analogue is synthesized using a nitrophenylsulfonyl chloride, the nitro group on the aromatic ring can be readily reduced to an amine. A standard method for this transformation is the use of iron powder in the presence of aqueous hydrochloric acid (HCl) in an ethanol/water solvent system, with heating. nih.gov This resulting amino group serves as a versatile handle for subsequent chemical transformations, such as amide bond formation or diazotization reactions.

Chemoenzymatic or Biocatalytic Approaches

The integration of biocatalysis into synthetic chemistry offers sustainable and highly selective alternatives to traditional chemical methods. mdpi.commdpi.com While the direct enzymatic synthesis of 1-[(3-Methylphenyl)sulfonyl]piperazine is not extensively documented, biocatalytic methods are highly relevant for producing key precursors or related structures. illinois.edumdpi.com

Enzymes offer unparalleled regio-, stereo-, and enantioselectivity, often under mild reaction conditions. mdpi.com Potential applications in the synthesis of sulfonylpiperazine analogues include:

Enzymatic Sulfoxidation : Monooxygenases can catalyze the oxidation of sulfides to sulfoxides, a reaction mechanistically related to the formation of sulfonamides. illinois.edu

Hydrolase-Mediated Resolution : Enzymes such as lipases and proteases can be used for the kinetic resolution of chiral piperazine precursors, providing access to enantiomerically pure building blocks. illinois.edu

Transaminase Reactions : Transaminases are widely used in the pharmaceutical industry to produce chiral amines, and could potentially be applied to synthesize chiral substituted piperazine cores. mdpi.commdpi.com

These chemoenzymatic strategies, which combine the strengths of chemical and biological catalysis, are poised to provide greener and more efficient routes to complex sulfonylpiperazine derivatives. mdpi.com

High-Throughput Synthesis and Combinatorial Library Generation Incorporating the Scaffold

High-throughput synthesis (HTS) and the generation of combinatorial libraries are cornerstone strategies in modern drug discovery, enabling the rapid production and screening of thousands of compounds to identify promising new therapeutic agents. The 1-arylsulfonylpiperazine scaffold, including this compound, is well-suited for these approaches due to the straightforward and robust chemistry involved in its assembly.

The primary method for generating a library of analogues involves the parallel reaction of a piperazine core with a diverse collection of sulfonyl chlorides. In a typical workflow, piperazine or a pre-functionalized piperazine derivative can be reacted with an array of arylsulfonyl chlorides, including 3-methylphenylsulfonyl chloride, in a multi-well plate format. This parallel synthesis approach allows for the creation of a large number of distinct products simultaneously.

Key Methodologies:

Solution-Phase Parallel Synthesis: This is a common technique where reactions are carried out in solution in an array of separate reaction vessels, such as 96-well plates. The synthesis of sulfonylpiperazines is readily amenable to this method. A core piperazine building block is dispensed into the wells, followed by the addition of different sulfonyl chlorides to each well. After the reaction, high-throughput purification methods, like solid-phase extraction (SPE) or preparative HPLC-MS, are employed to isolate the final compounds. For instance, a library can be constructed by reacting N-Boc-piperazine with various substituted benzenesulfonyl chlorides, followed by deprotection and further diversification at the newly freed secondary amine. nih.govresearchgate.net

Solid-Phase Synthesis (SPS): This technique involves attaching the piperazine scaffold to a solid support (resin) and then carrying out the subsequent chemical transformations. The key advantage of SPS is the simplification of purification; excess reagents and by-products are simply washed away from the resin-bound product. mdpi.com For a sulfonylpiperazine library, piperazine can be immobilized on a resin, followed by reaction with a panel of sulfonyl chlorides. The final products are then cleaved from the resin in high purity. This methodology is robust and can be automated, making it ideal for generating large combinatorial libraries. mdpi.com

The generation of these libraries allows for extensive Structure-Activity Relationship (SAR) studies. By systematically varying the substitution pattern on the phenylsulfonyl moiety and on the second nitrogen of the piperazine ring, chemists can explore the chemical space around the core scaffold to optimize biological activity and other pharmaceutically relevant properties.

Table 1: Representative Building Blocks for Combinatorial Library Generation

Piperazine Core Sulfonyl Chloride Moiety R-Group for N4-diversification
Piperazine 3-Methylphenylsulfonyl chloride Alkyl halides
N-Boc-piperazine 4-Chlorophenylsulfonyl chloride Carboxylic acids (for amidation)
N-Methylpiperazine 2,4-Dichlorophenylsulfonyl chloride Aldehydes (for reductive amination)
N-Benzylpiperazine 4-Methoxyphenylsulfonyl chloride Isocyanates

This table illustrates the types of diverse chemical inputs that can be used in a combinatorial approach to generate a library of 1-arylsulfonylpiperazine analogues.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of sulfonylpiperazines, including this compound, has benefited from the application of several green chemistry principles, focusing on alternative energy sources, safer solvents, and improved reaction efficiency. researchgate.netmdpi.com

Key Green Methodologies:

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method is known for its ability to shorten reaction times, improve yields, and operate under milder conditions than traditional methods. mdpi.com The N-sulfonylation of piperazine is a reaction that can be effectively promoted by ultrasound, making it an eco-friendly alternative that reduces energy usage and often allows for the use of less hazardous solvents. mdpi.comnih.govnih.gov

Solvent Selection and Solvent-Free Reactions: A core principle of green chemistry is the use of safer solvents, with a preference for water, or the elimination of solvents altogether. mdpi.com While the reactants for synthesizing this compound often have limited aqueous solubility, the use of greener organic solvents like ethanol or 2-propanol is encouraged over hazardous chlorinated solvents like dichloromethane. Furthermore, mechanochemical methods, where reactions are induced by grinding solid reactants together (ball-milling), offer a solvent-free alternative for sulfonamide synthesis, minimizing waste and environmental impact. rsc.org

Table 2: Comparison of Synthetic Methods for Sulfonylpiperazine Synthesis

Method Typical Reaction Time Energy Source Key Green Advantage
Conventional Heating Several hours Thermal -
Microwave-Assisted 3–30 minutes Microwave Irradiation Drastic reduction in reaction time, energy efficiency. nih.gov
Ultrasound-Assisted 10–60 minutes Acoustic Cavitation Mild conditions, reduced energy consumption. mdpi.comnih.gov
Mechanochemistry 30-90 minutes Mechanical Grinding Solvent-free conditions, minimal waste. rsc.org

This table provides a comparative overview of different synthetic techniques, highlighting the advantages of green chemistry approaches.

By integrating these high-throughput and green chemistry methodologies, the synthesis of this compound and its analogues can be achieved with greater efficiency, diversity, and environmental responsibility, accelerating the pace of drug discovery and development.

Biological Activity and Molecular Target Interactions of 1 3 Methylphenyl Sulfonyl Piperazine Preclinical in Vitro Investigations

Receptor Binding Profiling and Affinity Studies

To determine the interaction of 1-[(3-Methylphenyl)sulfonyl]piperazine with various receptor families, a series of binding assays would be required.

A broad screening against a panel of G-protein coupled receptors (GPCRs) would be the initial step to identify potential binding affinities. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

Table 1: Representative GPCR Target Screening Panel (Hypothetical)

Receptor Target Family Representative Receptors Assay Type
Adrenergic α1A, α2A, β1, β2 Radioligand Binding
Dopaminergic D1, D2, D3, D4, D5 Radioligand Binding
Serotonergic 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7 Radioligand Binding
Muscarinic M1, M2, M3, M4, M5 Radioligand Binding

No public data is available for this compound in such a screening panel.

The effect of the compound on the function of various ion channels would be assessed using techniques such as electrophysiology (e.g., patch-clamp) or fluorescence-based assays that measure ion flux.

Table 2: Representative Ion Channel Modulation Panel (Hypothetical)

Ion Channel Target Representative Subtypes Assay Type
Sodium Channels Nav1.5 Electrophysiology
Potassium Channels hERG, KCNQ1 Electrophysiology

No public data is available for this compound in these ion channel assays.

To evaluate the potential of this compound to interact with key enzymes, a panel of enzymatic assays would be employed. These assays measure the compound's ability to either inhibit or enhance the activity of a specific enzyme.

Table 3: Representative Enzyme Target Panel (Hypothetical)

Enzyme Target Assay Type
Cyclooxygenases COX-1, COX-2 Inhibition Assay
Phosphodiesterases PDE family Inhibition Assay

No public data is available for this compound in these enzyme assays.

Nuclear receptor interactions would be investigated using methods such as ligand binding assays or reporter gene assays to determine if the compound can act as an agonist or antagonist.

Table 4: Representative Nuclear Receptor Target Panel (Hypothetical)

Nuclear Receptor Target Assay Type
Estrogen Receptor ERα, ERβ Ligand Binding Assay
Androgen Receptor AR Ligand Binding Assay

No public data is available for this compound in these nuclear receptor assays.

Cellular Assays for Functional Characterization (Preclinical In Vitro)

Following initial binding or interaction studies, cellular assays are used to determine the functional consequences of these interactions.

For targets identified in binding screens, reporter gene assays in cultured cells are a common method to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays link receptor activation to the expression of a readily measurable reporter gene (e.g., luciferase or β-galactosidase).

Table 5: Representative Functional Reporter Gene Assay (Hypothetical)

Target Receptor Cell Line Reporter Gene Functional Readout
5-HT2A HEK293 Luciferase Agonist/Antagonist Activity (EC50/IC50)

No public data is available for this compound in functional reporter gene assays.

Ligand-Receptor Internalization Studies

Preclinical in vitro studies detailing the specific ligand-receptor internalization pathways for this compound are not extensively documented in the current body of scientific literature. The process of ligand-induced receptor internalization is a critical step in the mechanism of action for many therapeutic agents, influencing signal transduction and downstream cellular responses. nih.gov This process often involves the binding of a ligand to its cell surface receptor, followed by the formation of receptor-ligand complexes that are subsequently internalized into the cell, frequently via clathrin-coated pits. nih.gov While the broader class of arylpiperazines is known to interact with various G protein-coupled receptors (GPCRs), specific data on the internalization of this compound-receptor complexes is not available. Further research is required to elucidate the specific interactions of this compound with cell surface receptors and the subsequent internalization processes.

Second Messenger Pathway Modulation

Preclinical investigations into the piperazine (B1678402) derivative C505 have revealed significant modulation of key second messenger pathways involved in cancer cell proliferation and survival. researchgate.net Treatment of the chronic myelogenous leukemia cell line K562 with C505 resulted in a marked reduction in the phosphorylation of AKT, a critical downstream effector of the PI3K pathway. researchgate.net The PI3K/AKT signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. researchgate.net The observed decrease in AKT phosphorylation upon C505 treatment suggests a potent inhibitory effect on this crucial oncogenic pathway. researchgate.net

Furthermore, the study on C505 demonstrated inhibition of other critical signaling pathways, including the Src family kinases and the BCR-ABL pathway, which are also pivotal in the pathogenesis of certain cancers. researchgate.net These findings indicate that C505 likely exerts its anticancer effects through the simultaneous inhibition of multiple signaling cascades, leading to a comprehensive blockade of pro-survival signals within the cancer cells. researchgate.net

Cell-Based Electrophysiology Studies

Phenotypic Screening Approaches (Preclinical In Vitro)

Cell Proliferation and Viability Assays

The piperazine derivative C505 has demonstrated potent anti-proliferative activity across multiple human cancer cell lines. In a high-throughput screening of 2,560 compounds, C505 was identified as a highly effective inhibitor of cancer cell growth. researchgate.net Subsequent dose-response studies revealed that C505 exhibits significant cytotoxicity at very low concentrations. researchgate.net

The growth inhibition (GI₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined to be in the sub-micromolar range for all tested cell lines. researchgate.net Specifically, the GI₅₀ for C505 was found to be less than 0.16 μM in K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cells, highlighting its broad-spectrum anti-proliferative efficacy. researchgate.net This potent activity suggests that compounds with a similar chemical scaffold, such as this compound, may also possess significant anti-proliferative properties.

Cell LineCancer TypeGI₅₀ (μM) of C505
K562Chronic Myelogenous Leukemia<0.16
HeLaCervical Cancer<0.16
AGSGastric Cancer<0.16

Apoptosis and Cell Cycle Modulation Studies

Further mechanistic studies on the piperazine derivative C505 have shown that its anti-proliferative effects are mediated through the induction of apoptosis and cell cycle arrest. researchgate.net Treatment of K562 cells with C505 led to a time-dependent increase in the sub-G1 population, which is indicative of apoptotic cells. researchgate.net

Western blot analysis provided further evidence for the induction of caspase-dependent apoptosis. researchgate.net Treatment with C505 resulted in the cleavage and activation of caspase-8 and caspase-3, key executioner caspases in the apoptotic cascade. researchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, was also observed, confirming the activation of the apoptotic pathway. researchgate.net These findings strongly suggest that C505 induces cancer cell death through the activation of the extrinsic and/or intrinsic apoptotic pathways. researchgate.net In addition to inducing apoptosis, C505 was also found to cause cell cycle arrest, further contributing to its anti-proliferative activity. researchgate.net

Apoptotic MarkerEffect of C505 Treatment in K562 Cells
Sub-G1 PopulationIncreased
Cleaved Caspase-8Increased
Cleaved Caspase-3Increased
Cleaved PARPIncreased

Cell Migration and Invasion Assays

While specific data on the effect of this compound on cell migration and invasion are not available, studies on other phenylsulfonylpiperazine derivatives have demonstrated significant anti-migratory effects. For instance, a derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, referred to as compound 3, was shown to inhibit the migration of MCF7 breast cancer cells in a wound healing assay. nih.gov

Treatment with compound 3 at concentrations of 2.25 and 4.50 µM for 24 hours significantly impeded the closure of the wound area. nih.gov An even more pronounced inhibitory effect was observed after 48 hours of treatment at concentrations of 1.13, 2.25, and 4.50 µM. nih.gov These findings suggest that compounds belonging to the phenylsulfonylpiperazine class have the potential to interfere with the migratory capacity of cancer cells, a critical step in tumor metastasis. nih.gov However, it is important to note that these results are for a different derivative, and dedicated studies are needed to determine the specific effects of this compound on cell migration and invasion.

CompoundCell LineAssayEffect on Cell Migration
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3)MCF7Wound Healing AssaySignificant inhibition at 2.25 and 4.50 µM (24h) and 1.13, 2.25, and 4.50 µM (48h)

Selectivity and Off-Target Profiling (Preclinical In Vitro)

Broad Target Panel Screening to Assess Polypharmacology

No publicly available data from broad target panel screening studies for this compound could be located. Such studies are essential for assessing the compound's potential to interact with a wide range of biological targets, thereby identifying any polypharmacological characteristics.

Structure Activity Relationship Sar Studies of 1 3 Methylphenyl Sulfonyl Piperazine Derivatives

Systematic Structural Modifications of the Piperazine (B1678402) Ring

Substitution Patterns on Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer prime sites for chemical elaboration. The SAR of N-substituted derivatives of related arylsulfonylpiperazines has been explored in various contexts. For instance, in a series of sulfonylpiperazine analogs developed as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), modifications at the N4 position of the piperazine ring significantly influenced potency and selectivity. nih.gov

While direct SAR data for 1-[(3-Methylphenyl)sulfonyl]piperazine is limited in the public domain, general principles from related series can be extrapolated. For example, the introduction of various substituents on the second nitrogen of the piperazine can modulate properties such as basicity, lipophilicity, and steric bulk, all of which can profoundly impact biological activity.

Table 1: Hypothetical N-Substitutions on the Piperazine Ring and Predicted SAR Trends

R Group at N4Predicted Effect on LipophilicityPotential Impact on Activity
-HLowerMay serve as a baseline for comparison.
-CH3Slightly IncreasedSmall alkyl groups may enhance binding through hydrophobic interactions.
-CH2CH3IncreasedLarger alkyl groups could either improve or hinder binding depending on the target's steric tolerance.
-C(O)CH3DecreasedIntroduction of an acetyl group can act as a hydrogen bond acceptor and alter electronic properties.
-CH2PhSignificantly IncreasedA benzyl (B1604629) group can introduce significant steric bulk and potential for pi-stacking interactions.

Ring Conformation and Stereochemical Considerations

The piperazine ring typically adopts a chair conformation, which can influence the spatial orientation of substituents on the nitrogen atoms (axial vs. equatorial). The conformational flexibility of the piperazine ring can be a critical factor in its interaction with a biological target. researchgate.net

Furthermore, the introduction of chiral centers, for instance by substituting on the carbon atoms of the piperazine ring, can lead to stereoisomers with distinct biological activities. Although the parent compound this compound is achiral, derivatization can introduce stereochemistry. The differential activity of enantiomers or diastereomers is a well-established phenomenon in pharmacology, often arising from the specific three-dimensional arrangement required for optimal receptor or enzyme binding.

Modifications and Substituent Effects on the Sulfonyl Group

Isosteric Replacements of the Sulfonyl Moiety

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The sulfonamide group can be replaced with other functional groups that mimic its steric and electronic characteristics. For example, in some contexts, a carboxamide group can serve as a bioisostere for a sulfonamide. Studies on related compounds have shown that such replacements can have a significant impact on biological activity. nih.gov

Table 2: Potential Isosteric Replacements for the Sulfonyl Group

Isosteric ReplacementPotential Change in Properties
-C(O)NH- (Amide)May alter hydrogen bonding capacity and conformational preferences.
-CH2SO2-Increases flexibility and removes the direct sulfonamide linkage.
-SO2NH- (Reversed Sulfonamide)Changes the directionality of the hydrogen bond donor/acceptor pattern.

Note: The viability and effect of these replacements are target-dependent.

Impact of Sulfonyl Linker Length

The length of the linker connecting the aryl and piperazine moieties can be a critical determinant of biological activity. Altering the linker length, for instance by inserting methylene (B1212753) groups between the sulfonyl group and the phenyl ring, can change the distance and relative orientation of the two terminal groups. This can affect how the molecule spans a binding site or interacts with different subpockets of a receptor or enzyme. While specific studies on varying the sulfonyl linker length in this compound derivatives are not prevalent, the general principle of optimizing linker length is a fundamental concept in medicinal chemistry. rsc.org

Exploration of the 3-Methylphenyl Moiety

The 3-methylphenyl group provides a lipophilic region that can engage in hydrophobic and van der Waals interactions with the biological target. The position and nature of substituents on this aromatic ring are crucial for modulating these interactions and, consequently, the biological activity.

In studies of related arylsulfonylpiperazine derivatives, the substitution pattern on the phenyl ring has been shown to be a key determinant of activity. For example, in the context of DPP-IV inhibitors, the presence and position of electron-withdrawing groups like chlorine on the phenylsulfonyl moiety were found to enhance activity more than electron-donating groups like methyl. researchgate.net Specifically, para- and ortho-substitutions were generally favored over meta-substitutions. researchgate.net

Applying these principles to the 3-methylphenyl moiety of this compound, one could hypothesize the following SAR trends:

Position of the Methyl Group: The meta-position of the methyl group in the parent compound is a specific choice. Moving it to the ortho- or para-position would alter the molecule's shape and electronic distribution, likely impacting its binding affinity.

Nature of the Substituent: Replacing the methyl group with other substituents can systematically probe the steric, electronic, and lipophilic requirements of the binding site. For example:

Electron-withdrawing groups (e.g., -Cl, -CF3) could enhance activity depending on the nature of the target interaction.

Electron-donating groups (e.g., -OCH3) might have a different effect.

Larger, more lipophilic groups could improve binding through increased hydrophobic interactions, provided they fit within the binding pocket.

Table 3: Hypothetical Modifications of the 3-Methylphenyl Moiety and Potential SAR Outcomes

Position of SubstituentSubstituentPredicted Effect on Activity
3 (meta)-HRemoval of the methyl group would decrease lipophilicity and could reduce binding affinity.
4 (para)-CH3Shifting the methyl group to the para position could alter the binding mode and potentially increase or decrease activity.
2 (ortho)-CH3An ortho-methyl group could introduce steric hindrance, potentially leading to a decrease in activity.
3 (meta)-ClA chloro group at the meta position would increase lipophilicity and introduce an electron-withdrawing effect, which could be beneficial.
4 (para)-OCH3A methoxy (B1213986) group at the para position would be electron-donating and could influence hydrogen bonding potential.

Note: This table is illustrative and based on general SAR principles observed in related compound series.

Positional Isomerism of the Methyl Group on the Phenyl Ring

The position of the methyl group on the phenylsulfonyl moiety—be it ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the molecule's conformation, electronic distribution, and steric profile, thereby altering its interaction with biological targets. While direct comparative studies on the 1-(tolylsulfonyl)piperazine isomers are not extensively detailed in the available literature, principles of medicinal chemistry and findings from related compound series offer valuable insights.

Generally, moving a substituent around an aromatic ring can have profound effects on activity. The change in position impacts the molecule's ability to fit into a binding pocket and can alter electronic effects (inductive and resonance) that are critical for target engagement. For instance, a methyl group is weakly electron-donating. In the para position, it can exert its maximum electron-donating effect through hyperconjugation, potentially influencing the acidity of the sulfonamide protons or the charge distribution across the entire pharmacophore. In the meta position, as with the parent compound this compound, the electronic influence is primarily inductive. An ortho-methyl group, in addition to its electronic effects, introduces significant steric hindrance, which can force the phenyl ring and the sulfonyl group to adopt a specific torsional angle. This conformational restriction can be either beneficial, locking the molecule into a bioactive conformation, or detrimental, preventing it from adopting the necessary orientation for binding.

In a study of chrysin-based sulfonylpiperazines, researchers observed distinct outcomes based on the position of methoxy substituents on the phenylsulfonyl ring. While not a methyl group, the comparison of a 4-methoxy analog with a 2,4-dimethoxy analog highlights the importance of substitution patterns, with both demonstrating significant antioxidant potential. This suggests that substitution at the para and ortho positions can be well-tolerated or even beneficial in certain contexts.

Table 1: Hypothetical Activity Comparison of Methyl Positional Isomers This table is illustrative, based on general medicinal chemistry principles, as direct comparative data was not found in the reviewed literature.

Compound Methyl Position Expected Steric Hindrance Expected Electronic Effect (Hyperconjugation) Potential Impact on Activity
1-[(2-Methylphenyl)sulfonyl]piperazine Ortho High Moderate Activity may decrease due to steric clash or increase due to favorable conformational locking.
This compound Meta Low Low (Inductive only) Serves as a baseline for comparison.

Substituent Effects on the Phenyl Ring (Electronic, Steric, and Lipophilicity)

Beyond the position of a single methyl group, the addition of various other substituents to the phenyl ring has been systematically studied to probe the electronic, steric, and lipophilic requirements for activity in the broader class of arylsulfonylpiperazines.

Electronic Effects: The electronic nature of substituents, whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂, -CF₃), can modulate the electron density of the aromatic ring and the sulfonyl group. In a series of chrysin-sulfonylpiperazine hybrids, compounds featuring electron-donating methoxy (-OCH₃) and electron-withdrawing trifluoromethoxy (-OCF₃) groups at the 4-position of the phenyl ring both exhibited strong antioxidant activity. nih.gov Similarly, halogenated analogs with chloro and fluoro substituents showed promising anticancer potential. nih.gov In a different study on benzhydrylpiperazine-sulfonyl hybrids designed as antituberculosis agents, derivatives with strongly electron-withdrawing nitro groups (e.g., 2-nitro, 4-nitro, and 2,4-dinitro) on the phenylsulfonyl ring showed excellent activity. nih.gov This indicates that the optimal electronic properties can be highly target-dependent, with some targets favoring electron-rich phenyl rings and others favoring electron-poor ones.

Steric Effects: The size and shape of substituents play a critical role. Bulky groups can cause steric hindrance, preventing the ligand from binding to its target. However, they can also be used to probe the size and shape of the binding pocket, potentially leading to increased potency and selectivity if the group occupies a favorable space. For instance, the substitution of a hydrogen with a larger chloro or bromo group, or even a trifluoromethyl group, can significantly alter the molecule's volume and how it is presented to the target.

Table 2: Effect of Phenyl Ring Substituents on Biological Activity in Arylsulfonylpiperazine Series

Base Scaffold Phenyl Substituent Position(s) Observed Biological Activity Reference
Chrysin-piperazine -Cl, -F Multiple Promising anticancer potential nih.gov
Chrysin-piperazine -OCH₃, -OCF₃ 4 Best antioxidant potential nih.gov

Bioisosteric Replacements of the Phenyl Ring

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of the original molecule. nih.govopenaccessjournals.com In the context of this compound derivatives, the phenyl ring can be replaced by various bioisosteres.

Heterocyclic Rings: A common strategy is the replacement of the phenyl ring with a heteroaromatic ring, such as pyridine (B92270), pyrimidine, thiophene, or pyrazole. nih.govopenaccessjournals.com Heterocycles can offer several advantages:

They can introduce hydrogen bond donors or acceptors, potentially forming new, favorable interactions with the target protein. nih.gov

They can alter the electronic properties of the scaffold. For example, replacing a carbon with a more electronegative nitrogen atom in a pyridine ring acts as an electron sink, which can mitigate unwanted metabolic oxidation of the ring. nih.gov

They often improve solubility and other physicochemical properties compared to their carbocyclic counterparts.

For example, in the development of dopaminergic agents based on a phenylpiperazine template, bioisosteric replacement of a phenol (B47542) ring with indolone and benzimidazole (B57391) moieties led to compounds with excellent affinity for the D2 receptor. openaccessjournals.com

Saturated and Non-classical Rings: In recent years, non-aromatic, saturated rings have gained popularity as phenyl ring bioisosteres. nih.gov These include bicyclic systems like bicyclo[1.1.1]pentane (BCP) and cubane. Such "non-classical" bioisosteres can mimic the geometry and vector projection of a phenyl ring while drastically changing the molecule's properties. nih.govresearchgate.net They often lead to:

Increased solubility and reduced lipophilicity.

Improved metabolic stability, as they lack the π-system susceptible to oxidative metabolism.

Novel intellectual property opportunities.

A study on an antimalarial series demonstrated that a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties. nih.govresearchgate.net

SAR Analysis Methodologies

To systematically investigate the structure-activity relationships of this compound derivatives, medicinal chemists employ several powerful methodologies.

Classical SAR: Qualitative and Quantitative Approaches

Classical SAR involves synthesizing and testing a series of related compounds to build a qualitative understanding of which structural features are important for activity. By making systematic changes—such as moving the methyl group (positional isomerism), introducing different substituents, or altering the piperazine portion—researchers can deduce key pharmacophoric elements.

This approach can be extended to a quantitative framework known as Quantitative Structure-Activity Relationship (QSAR). QSAR modeling attempts to correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties (descriptors) using statistical methods. These descriptors can quantify steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) properties. A resulting QSAR equation can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is an alternative approach to traditional high-throughput screening. nih.govnih.gov It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. nih.govresearchgate.net Once a fragment hit is identified—for example, a simple tolylsulfonamide—it can be optimized into a more potent lead compound.

The process typically involves:

Fragment Screening: A library of fragments is screened using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR) to detect weak binding events.

Hit Validation and Characterization: The binding mode of the fragment hits is confirmed, often by obtaining an X-ray crystal structure of the fragment bound to the target protein.

Fragment Evolution: The validated fragment is then elaborated into a more potent molecule. This can be done by "growing" the fragment to occupy adjacent binding pockets, "linking" two or more fragments that bind to nearby sites, or "merging" two overlapping fragments into a single, more potent compound. researchgate.net

The arylsulfonylpiperazine scaffold is well-suited for FBDD, where the tolylsulfonyl group could be one fragment and a substituted piperazine another, which are then linked to generate a lead series.

Targeted Library Design based on Initial SAR

Once initial SAR data is obtained from classical or FBDD approaches, a targeted or focused library of compounds can be designed to efficiently explore the chemical space around the most promising hits. nih.govnih.gov Instead of synthesizing compounds one by one, parallel synthesis techniques are often used to create a curated set of analogs.

The design of a targeted library is guided by the initial SAR findings. For example, if initial results suggest that electron-withdrawing groups at the para position of the phenyl ring are beneficial, the library would be designed to include a variety of such groups (e.g., -F, -Cl, -CN, -CF₃) at that position. Similarly, if a specific heterocyclic bioisostere shows promise, the library would include multiple variations of that heterocycle. This approach accelerates the optimization process by focusing synthetic efforts on the most promising areas of chemical space, leading to a more rapid identification of lead candidates with improved potency and drug-like properties. nih.gov

Mechanistic Investigations of 1 3 Methylphenyl Sulfonyl Piperazine at the Molecular Level Preclinical in Vitro

Ligand-Receptor Interaction Kinematics

The kinetics of how a ligand interacts with its receptor are fundamental to understanding its pharmacological effects. These studies go beyond simple affinity measurements to characterize the dynamic nature of the binding process.

Association and Dissociation Rate Constants

The rates at which 1-[(3-Methylphenyl)sulfonyl]piperazine associates with its target receptor (k_on) and dissociates from it (k_off) would be critical determinants of its duration of action at the molecular level. No specific studies reporting these constants for this compound have been identified.

A hypothetical representation of such data is presented in the table below:

ParameterValueUnitsDescription
k_on (Association Rate)Not DeterminedM⁻¹s⁻¹Rate at which the compound binds to its receptor.
k_off (Dissociation Rate)Not Determineds⁻¹Rate at which the compound unbinds from its receptor.
K_D (Equilibrium Dissociation Constant)Not DeterminedMThe ratio of k_off/k_on, indicating the affinity of the compound for the receptor.

Residence Time Studies

Residence time (1/k_off) is the average duration a ligand remains bound to its receptor. A longer residence time can lead to a more sustained pharmacological effect, even after the concentration of the free compound has decreased. There are currently no published studies that have determined the residence time of this compound at any specific receptor.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance or diminish the receptor's response to the endogenous ligand.

Positive and Negative Allosteric Modulation Studies

While some sulfonylpiperazine analogs have been identified as negative allosteric modulators of human neuronal nicotinic receptors, specific studies on this compound are lacking. Such studies would typically involve measuring the effect of the compound on the concentration-response curve of an orthosteric agonist.

A hypothetical data table illustrating the potential effects of this compound as a positive or negative allosteric modulator is shown below:

Modulation TypeEffect on Agonist EC₅₀Effect on Agonist E_max
Positive Allosteric ModulatorDecreaseIncrease
Negative Allosteric ModulatorIncreaseDecrease

Probe for Allosteric Binding Sites

Identifying the specific allosteric binding site of this compound would require advanced techniques such as site-directed mutagenesis or co-crystallography. These studies would pinpoint the amino acid residues involved in the interaction between the compound and the receptor. No such investigations for this compound have been reported.

Signaling Pathway Elucidation (Preclinical In Vitro)

Once bound to a receptor, a ligand can trigger a cascade of intracellular events known as a signaling pathway. Elucidating the specific pathways modulated by this compound is crucial to understanding its cellular effects. This would involve a variety of in vitro assays to measure changes in second messengers (e.g., cAMP, Ca²⁺) or the phosphorylation status of downstream proteins. Currently, there is no specific information available on the signaling pathways affected by this compound.

Upstream and Downstream Signaling Cascades

Information regarding the specific upstream regulators and downstream effectors of this compound is not available in the reviewed scientific literature. Mechanistic studies often focus on identifying the direct molecular target of a compound and then elucidating the subsequent signaling pathways that are modulated. For many piperazine-containing molecules, targets can include G-protein coupled receptors (GPCRs), ion channels, or enzymes. The activation or inhibition of these targets would initiate a cascade of intracellular events. However, without identification of the primary target for this compound, the specific signaling cascades it influences remain uncharacterized.

Role of G-Protein Coupling and Arrestin Recruitment

The interaction of this compound with GPCRs, and its subsequent influence on G-protein coupling and arrestin recruitment, has not been documented. Many neurologically active piperazine (B1678402) compounds exert their effects through interactions with various GPCRs, such as serotonin (B10506) or dopamine (B1211576) receptors. Such interactions can lead to the activation of heterotrimeric G-proteins (e.g., Gs, Gi/o, Gq/11), which in turn modulate the production of second messengers like cAMP or inositol (B14025) phosphates. Furthermore, agonist-bound GPCRs can be phosphorylated, leading to the recruitment of arrestin proteins, which desensitize G-protein signaling and can initiate G-protein-independent signaling pathways. Without experimental data, it is not possible to determine if this compound acts as an agonist, antagonist, or allosteric modulator at any specific GPCR, nor can its bias towards G-protein or arrestin pathways be assessed.

Co-crystallization or Cryo-EM Studies of Compound-Target Complexes

There are no publicly available co-crystallization or cryogenic electron microscopy (Cryo-EM) structures of this compound bound to a biological target. These structural biology techniques are crucial for understanding the precise molecular interactions between a compound and its target protein at an atomic level. Such studies would reveal the binding pocket, the key amino acid residues involved in the interaction, and the conformational changes induced in the target upon compound binding. The absence of such data for this compound means that its mode of binding to any potential target remains speculative.

Biophysical Characterization of Binding

Detailed biophysical characterization of the binding of this compound to a specific molecular target is not described in the available literature. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are typically used to determine the binding affinity (Kd), kinetics (kon, koff), and thermodynamics of a compound-target interaction. This information is fundamental to understanding the potency and selectivity of a compound. Without such studies, the binding characteristics of this compound are unknown.

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite the growing interest in piperazine-containing compounds in medicinal chemistry, a comprehensive computational and molecular modeling analysis of the specific compound this compound is not extensively documented in publicly available scientific research.

While the broader class of aryl sulfonyl piperazine derivatives has been subject to quantum chemical studies, and various other piperazine derivatives have been investigated for their therapeutic potential through methods like molecular docking and QSAR, specific and detailed computational analyses focusing solely on this compound are conspicuously absent from the current body of literature. This limits the ability to provide a detailed report on its specific molecular interactions, binding dynamics, and structure-activity relationships as requested.

General studies on related arylpiperazine and sulfonamide derivatives have highlighted the utility of computational methods in drug discovery. nih.govresearchgate.net These studies often employ techniques such as molecular docking to predict how similar molecules might bind to biological targets like enzymes or receptors, and Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structures with biological activities. researchgate.netresearchgate.net However, without specific research on this compound, any discussion of its computational chemistry would be speculative and fall outside the requested focus.

The piperazine scaffold is a common feature in many biologically active compounds, valued for its ability to increase conformational rigidity and lipophilicity. researchgate.net Similarly, the sulfonamide group is a well-established pharmacophore in a variety of therapeutic agents. researchgate.net Research on derivatives containing these moieties often involves computational investigation to understand their electronic properties, reactivity, and potential as drug candidates. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of 1 3 Methylphenyl Sulfonyl Piperazine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the computational analysis of 1-[(3-Methylphenyl)sulfonyl]piperazine analogues. By correlating variations in molecular structure with changes in biological activity, QSAR models serve as predictive tools to forecast the potency of newly designed compounds. For arylpiperazine derivatives, various QSAR studies have been successfully conducted to understand their interactions with biological targets. mdpi.comnih.gov

For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build robust models for arylpiperazine derivatives targeting the 5-HT2A receptor. mdpi.com These models are developed using a training set of compounds with known activities and then validated using a test set to ensure their predictive power.

A typical 3D-QSAR study on arylpiperazine antagonists of the 5-HT2A receptor might yield statistical results as shown in the table below. mdpi.com These parameters indicate a statistically significant model with good predictive capability. The cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²ncv) are measures of the model's internal consistency and fitting, respectively, while the predicted correlation coefficient for a test set (R²pre) indicates its ability to predict the activity of unknown compounds. mdpi.com

ModelR²ncvR²pre
CoMSIA0.5870.9000.897

These models provide valuable insights into the structural requirements for high-affinity binding and antagonism, guiding the synthesis of more effective analogues.

Descriptors for Physicochemical and Structural Properties

The development of predictive QSAR models relies on the use of molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules. For this compound and its analogues, a variety of descriptors are considered to capture the essential features influencing their biological activity.

These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Thermodynamic descriptors: These relate to the energetic properties of the molecule.

Spatial descriptors: These define the three-dimensional arrangement of atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

In studies of related acylsulfonylpiperazine derivatives, computational software is used to calculate a wide range of these descriptors. researchgate.net For a compound like this compound, key descriptors would likely include:

Descriptor TypeExample DescriptorsRelevance
ElectronicDipole Moment, Partial ChargesInfluences electrostatic interactions with the receptor.
SpatialMolecular Volume, Surface AreaDetermines the fit within the receptor's binding pocket.
ThermodynamicHeat of FormationProvides insight into the molecule's stability.

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model, as it helps to identify the key molecular properties driving the observed biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize lead compounds in drug discovery. For the this compound scaffold, these methods have been instrumental in exploring its potential for interacting with various biological targets.

Generation of Ligand-Based and Structure-Based Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be generated using two primary approaches:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the target receptor is unknown. The model is built by aligning a set of active molecules and extracting their common chemical features. For arylpiperazine-based 5-HT7 receptor antagonists, ligand-based models have been developed that typically include features such as hydrophobic/aromatic regions, a hydrogen bond donor, and a positively charged center. nih.gov

Structure-based pharmacophore modeling: When the crystal structure of the target receptor is available, a structure-based pharmacophore can be generated by analyzing the key interactions between the receptor and a bound ligand. This provides a more direct understanding of the features required for binding.

A common pharmacophore model for arylpiperazine-based serotonin (B10506) receptor antagonists might include the features outlined in the table below. nih.gov

Pharmacophoric FeatureDescription
Hydrophobic/Aromatic RegionEssential for interactions with nonpolar residues in the binding pocket.
Hydrogen Bond Donor/AcceptorForms key hydrogen bonds with specific amino acid residues.
Positively Ionizable CenterInteracts with negatively charged residues in the receptor.

These models serve as three-dimensional queries for virtual screening of large compound libraries.

Virtual Screening for Novel Scaffolds or Hit Identification

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process can be performed using either the pharmacophore models described above or by docking the compounds into the active site of the target receptor.

The process of virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. researchgate.net For a scaffold like this compound, virtual screening can be used to:

Identify novel derivatives with potentially higher affinity for a specific target.

Discover new therapeutic applications by screening against a panel of different receptors.

Filter large compound databases to prioritize molecules for experimental testing.

The efficiency of virtual screening has been demonstrated to be a valuable tool in accelerating the identification of promising lead compounds. researchgate.net

Drug Design Principles Guided by Computational Methods

Computational methods provide a rational basis for the design of new drug candidates. For the this compound scaffold, these principles guide the modification of the molecule to enhance its therapeutic properties.

De Novo Design Strategies

De novo drug design involves the creation of novel molecular structures from scratch, guided by the properties of the target receptor's binding site. mdpi.com This approach can be used to design new inhibitors based on the this compound core.

The process typically involves:

Characterization of the active site: The size, shape, and chemical properties of the receptor's binding pocket are analyzed.

Fragment placement: Small molecular fragments are placed at favorable positions within the active site.

Fragment linking: The fragments are then connected to form a complete molecule that fits well within the binding pocket and makes favorable interactions.

For instance, in the design of novel piperazine (B1678402) sulfonamide inhibitors, a combination of X-ray crystallography and molecular modeling can be used to explore the binding site of the target enzyme and guide the synthesis of new analogues. nih.gov This iterative process of design, synthesis, and testing is a powerful strategy for developing potent and selective drug candidates.

Fragment-Based Drug Design (FBDD) Integration

Fragment-Based Drug Design (FBDD) has become a cornerstone in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS). nih.gov The core principle of FBDD is to identify small, low-molecular-weight compounds, known as fragments, that bind weakly but efficiently to a biological target. wikipedia.orgfrontiersin.orgnih.gov These initial fragment hits serve as starting points for optimization, where they are progressively grown, linked, or combined to develop potent and selective lead compounds. wikipedia.orgastx.com This approach allows for a more rational exploration of chemical space and often yields leads with superior physicochemical properties compared to those derived from HTS. nih.govchemdiv.com

The this compound scaffold and its analogs are well-suited for FBDD strategies due to their favorable characteristics. The sulfonylpiperazine core is a versatile pharmacophore that can be readily modified to explore interactions within a target's binding site. Computational and medicinal chemistry studies have highlighted the utility of arylpiperazine and sulfonylpiperazine moieties in generating focused libraries for various biological targets. nih.govnih.govresearchgate.net

A key strategy in FBDD is the convergent synthesis approach, where different fragments are combined to create a library of analogs. This has been demonstrated in studies involving sulfonylpiperazine analogs. nih.gov In one such approach, an arylsulfonyl piperazine serves as a core fragment, which is then coupled with a variety of other chemical moieties to rapidly generate a diverse set of molecules. For instance, a lead compound can be retrosynthetically deconstructed into two key fragments: a piperazine fragment and a second fragment, allowing for a mix-and-match strategy to explore the structure-activity relationship (SAR). nih.gov

The process typically involves the synthesis of distinct "left-hand" and "right-hand" fragments that are subsequently combined. The arylsulfonyl piperazine portion, such as 1-(p-fluorobenzenesulfonyl)piperazine, can be synthesized in high yield and function as one of the key building blocks. nih.gov This fragment is then coupled with various other fragments to produce a final library of test compounds. nih.gov This modular approach is highly efficient for probing the chemical space around a fragment hit.

The table below illustrates the components of a fragment-based convergent synthesis strategy, similar to methodologies used for sulfonylpiperazine analogs. nih.gov

Component Type Description Example Fragments
Right-Hand Fragment The core piperazine-containing moiety.Arylsulfonyl piperazines (e.g., p-fluorobenzenesulfonyl piperazine)
Left-Hand Fragment A diverse set of chemical groups designed to be coupled with the core fragment.α-bromoamides
Coupling Reaction The chemical reaction used to link the fragments together.Nucleophilic substitution reaction in the presence of a base (e.g., sodium carbonate)

This systematic assembly allows researchers to meticulously study how different substitutions on either side of the core scaffold affect binding affinity and selectivity for the target protein. nih.gov For example, modifications to the phenyl ring of the sulfonyl group or substitutions on the other side of the piperazine ring can lead to significant changes in biological activity, providing crucial SAR data. nih.govmdpi.com

Computational modeling plays a vital role in guiding the FBDD process. nih.govnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict how fragments and their elaborated derivatives will bind to the target. researchgate.netmdpi.com For arylpiperazine derivatives, QSAR models have been developed to correlate structural features with biological activity, helping to prioritize the synthesis of the most promising compounds. researchgate.net These computational tools, integrated with experimental screening methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR), provide a powerful platform for accelerating the evolution of a fragment hit, such as this compound, into a viable lead candidate. wikipedia.orgchemdiv.com

The general principles guiding the selection of initial fragments in FBDD are often summarized by the "Rule of Three". wikipedia.orgfrontiersin.org

"Rule of Three" Parameters for Fragments Guideline
Molecular Weight < 300 Da
cLogP (lipophilicity) < 3
Number of Hydrogen Bond Donors ≤ 3
Number of Hydrogen Bond Acceptors ≤ 3
Number of Rotatable Bonds ≤ 3

The this compound scaffold fits well within these parameters, making it an ideal starting point for FBDD campaigns aimed at discovering novel therapeutics. wikipedia.org The integration of this fragment into a structured design and synthesis program, supported by computational modeling, exemplifies the efficiency and effectiveness of the FBDD approach. nih.gov

Medicinal Chemistry Lead Optimization Strategies Involving the 1 3 Methylphenyl Sulfonyl Piperazine Scaffold

Hit-to-Lead Progression Methodologies

The journey from a preliminary "hit"—a compound exhibiting desired biological activity in an initial screen—to a "lead" compound with a more drug-like profile is a foundational step in drug development. For the 1-[(3-Methylphenyl)sulfonyl]piperazine scaffold, this progression typically involves a multi-pronged approach aimed at improving initial potency, selectivity, and physicochemical properties.

A common starting point is the exploration of the structure-activity relationship (SAR) through systematic chemical modifications. Initial hits, often identified through high-throughput screening (HTS), may possess micromolar potency. The primary goal of the hit-to-lead phase is to achieve nanomolar potency while addressing potential liabilities.

One key methodology is analogue synthesis , where derivatives of the initial hit are synthesized and tested to probe the effects of various structural changes. For the this compound core, modifications are typically explored at three key positions:

The Aryl Ring: The 3-methylphenyl group can be modified by altering the position of the methyl group (e.g., to the 2- or 4-position) or by introducing other substituents (e.g., halogens, methoxy (B1213986) groups) to probe electronic and steric effects on target binding.

The Sulfonyl Group: While less commonly modified, subtle changes to the sulfonyl moiety can influence the compound's electronic properties and hydrogen bonding capacity.

The Piperazine (B1678402) Ring: The unsubstituted nitrogen of the piperazine ring provides a convenient handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Fragment-based and structure-based design are also powerful tools in this phase. If the three-dimensional structure of the biological target is known, computational docking studies can guide the design of new analogues with improved binding interactions. This approach helps in prioritizing synthetic efforts towards compounds with a higher probability of success.

Strategies for Potency and Selectivity Enhancement

Once a promising lead series is established, the focus shifts to refining the structure to maximize potency against the intended target while minimizing off-target activities, thereby enhancing selectivity.

Potency Enhancement:

Improving potency often involves optimizing the interactions between the ligand and the target's binding site. For derivatives of this compound, this can be achieved by:

Introducing Functional Groups: Adding groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the binding pocket can significantly increase binding affinity.

Conformational Constraint: Modifying the flexible piperazine ring or its substituents to lock the molecule into a more bioactive conformation can reduce the entropic penalty of binding, leading to higher potency.

Selectivity Enhancement:

Achieving selectivity is crucial to minimize side effects. This is often accomplished by exploiting differences in the binding sites of the primary target and off-target proteins. Strategies include:

Targeting Unique Subpockets: Designing substituents that can interact with specific subpockets present only in the desired target can confer a high degree of selectivity.

Varying Substituent Size and Shape: Steric hindrance can be used to prevent binding to off-targets with smaller binding pockets. For instance, introducing bulky groups on the piperazine nitrogen can preclude interaction with related but distinct receptors.

A hypothetical example of potency and selectivity optimization for a series of this compound derivatives targeting a hypothetical kinase is presented in the table below.

CompoundR Group on PiperazineIC50 (Target Kinase, nM)IC50 (Off-Target Kinase, nM)Selectivity Index
Lead 1 -H5207501.4
1a -CH32506002.4
1b -CH2CH2OH1208006.7
1c -c-propyl85150017.6
1d -Ph45501.1
1e -CH2-(2-pyridyl)15>10000>667

This is a hypothetical data table for illustrative purposes.

Metabolic Stability Considerations (In Vitro Assessments)

A successful drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties, including adequate metabolic stability. In vitro assessments are crucial for identifying potential metabolic liabilities early in the optimization process.

Assessment of CYP450 Metabolism (In Vitro)

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of drugs. In vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes are standard methods to evaluate the metabolic stability of new chemical entities.

The primary sites of metabolism for arylsulfonylpiperazine scaffolds are often the aromatic rings (oxidation) and the piperazine moiety (N-dealkylation or oxidation). For this compound derivatives, potential metabolic "soft spots" include:

The methyl group on the tolyl ring (benzylic oxidation).

The aromatic ring itself (aromatic hydroxylation).

The piperazine ring, particularly if substituted.

The results of these assays are typically reported as the in vitro half-life (t½) or intrinsic clearance (CLint).

Strategies to Improve Metabolic Stability

If a compound exhibits poor metabolic stability, several strategies can be employed to block or reduce its metabolism:

Metabolic Blocking: Introducing atoms or groups that are resistant to metabolism at the identified soft spots. For example, replacing a metabolically labile hydrogen atom with a fluorine or chlorine atom can prevent oxidation at that position.

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of metabolism at that site due to the kinetic isotope effect.

The following table illustrates how strategic modifications can improve the metabolic stability of a hypothetical series of compounds.

CompoundModificationIn Vitro Half-life (HLM, min)
Lead 2 -5
2a Fluorination of tolyl ring25
2b Replacement of tolyl-methyl with chloro40
2c Introduction of a gem-dimethyl group on piperazine substituent>60

This is a hypothetical data table for illustrative purposes.

Exploration of Permeability Attributes (In Vitro Cell Models)

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption and bioavailability. In vitro cell-based models are widely used to predict the intestinal permeability of drug candidates.

Cellular Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most commonly used in vitro model for predicting human intestinal permeability. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium.

In a Caco-2 assay, the compound of interest is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, and its transport to the other side is measured over time. This allows for the determination of the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).

The Papp value is a measure of the rate of transport across the cell monolayer. A high Papp value in the absorptive direction (AP to BL) is generally indicative of good intestinal permeability. The ratio of the Papp values in the two directions (efflux ratio = Papp(BL-AP) / Papp(AP-BL)) can indicate whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.

The table below shows hypothetical Caco-2 permeability data for a series of optimized compounds.

CompoundPapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPredicted Permeability
Lead 3 0.55.010.0Low (efflux substrate)
3a 2.53.01.2Moderate
3b 8.09.51.2High
3c 15.216.01.1High

This is a hypothetical data table for illustrative purposes.

Strategies to improve permeability often involve modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, to favor passive diffusion across the cell membrane. Additionally, structural modifications can be made to reduce recognition by efflux transporters.

Intellectual Property Landscape and Patent Analysis of Related Sulfonylpiperazine Compounds

An analysis of the patent landscape reveals a significant interest in the broader class of aryl sulfonylpiperazine derivatives across the pharmaceutical industry and academia. While specific patents explicitly claiming the simple "this compound" are not prominently disclosed in publicly accessible databases, the core structure is frequently embedded within more complex patented molecules. This suggests that the foundational scaffold itself may be considered a versatile building block, with novelty and patentability arising from substitutions on the piperazine ring and modifications to the aryl sulfonyl group.

Key therapeutic areas where sulfonylpiperazine derivatives are being patented include oncology, metabolic disorders, and central nervous system (CNS) disorders. The intellectual property in this space is characterized by patents claiming novel chemical entities, their use in treating specific diseases, and methods of synthesis.

Oncology: A notable area of patent activity involves the use of sulfonylpiperazine moieties in the design of kinase inhibitors. For instance, the sulfonylpiperazine group has been strategically employed as a solubilizing element in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. One prominent example is GDC-0941, a potent pan-PI3K inhibitor, where the sulfonylpiperazine group was introduced to enhance the compound's pharmaceutical properties. nih.gov This highlights a key lead optimization strategy where this scaffold is utilized to improve pharmacokinetic profiles, a critical aspect of drug development.

Metabolic Disorders: The patent literature also points to the exploration of sulfonylpiperazine derivatives for the treatment of conditions like diabetes. Patents in this domain often focus on compounds that interact with key metabolic regulators. For example, sulfonylpiperazine derivatives have been investigated as agents that interact with glucokinase regulatory protein, indicating their potential in modulating glucose homeostasis.

Central Nervous System Disorders: The versatility of the sulfonylpiperazine scaffold is further demonstrated by its presence in compounds targeting CNS-related conditions. Patent filings in this area describe derivatives with potential applications in treating pain and other neurological disorders. These patents often involve modifications to the aryl portion of the scaffold to achieve desired receptor binding affinities and selectivity.

The following interactive table provides a snapshot of representative patent applications involving sulfonylpiperazine derivatives, illustrating the diversity of assignees and therapeutic targets.

Patent/Application NumberAssignee/ApplicantTherapeutic Area (Inferred)Key Features of Claimed Compounds
EP1849773B1Astellas Pharma Inc.Urinary Incontinence, PainPiperazine derivatives with substitutions targeting specific receptors. google.com
US20150376212A1Vertex Pharmaceuticals Inc.Not Specified (Flap Modulators)Complex molecules incorporating a sulfonylpiperazine-like moiety. google.com.pg
NZ590050AAmgen Inc.DiabetesSulfonylpiperazine derivatives interacting with glucokinase regulatory protein. google.com
EP3478781B13M Innovative Properties CompanyMaterial Science (Adhesives)Fluoroaliphatic sulfonylpiperazine compounds, showcasing non-pharmaceutical applications. epo.org

This analysis of the intellectual property landscape underscores the sustained interest in the sulfonylpiperazine scaffold as a privileged structure in medicinal chemistry. The patenting trends suggest a focus on generating novel analogs with improved potency, selectivity, and pharmacokinetic properties for a multitude of diseases. The strategic use of the this compound core and its derivatives in lead optimization campaigns continues to be a valuable approach in the quest for new and effective therapeutics.

Chemical Biology Applications of 1 3 Methylphenyl Sulfonyl Piperazine As a Research Tool

Development of Chemical Probes for Target Validation

No published research was found detailing the development or use of 1-[(3-Methylphenyl)sulfonyl]piperazine as a chemical probe for target validation.

Utilization in Affinity Chromatography and Pull-Down Assays

There is no available data on the immobilization of this compound onto a solid support for use in affinity chromatography or its application as a bait molecule in pull-down assays to identify protein binding partners.

Application in Target Deconvolution Strategies

No studies were identified that employ this compound in target deconvolution strategies to elucidate its mechanism of action or identify its molecular targets.

Use as a Reference Compound in Comparative Studies

A search of scientific literature did not yield any instances of this compound being used as a reference or control compound in comparative biological or chemical studies.

Derivatization for Photoaffinity Labeling or PROTAC Development

There is no documented evidence of the chemical modification of this compound to incorporate photo-reactive groups for photoaffinity labeling or its integration into proteolysis-targeting chimeras (PROTACs).

Future Directions and Emerging Research Avenues for 1 3 Methylphenyl Sulfonyl Piperazine and Its Analogues

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by accelerating the drug discovery process, enhancing precision, and reducing costs. nih.gov These powerful computational tools can be strategically applied to the study of 1-[(3-Methylphenyl)sulfonyl]piperazine and its analogues in several ways.

Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify novel therapeutic targets and predict potential drug candidates with greater accuracy and speed than traditional methods. nih.gov For instance, ML models can be trained on existing data for sulfonylpiperazine derivatives to predict their physicochemical properties, such as solubility and bioavailability, thereby prioritizing compounds with a higher likelihood of success. nih.gov

Table 1: Potential Applications of AI/ML in the Research of this compound

AI/ML ApplicationDescriptionPotential Impact on Research
Target Identification Analyzing large biological datasets to identify novel protein targets for which this compound analogues may have high affinity.Discovery of new therapeutic indications for the compound class.
Virtual Screening In silico screening of virtual libraries of compounds to identify novel analogues with desired activity profiles.Accelerated identification of potent and selective lead compounds.
Predictive Modeling Developing models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new analogues.Reduction in late-stage attrition of drug candidates due to poor pharmacokinetic or toxicity profiles.
De Novo Drug Design Generative models that design entirely new molecules based on desired properties and the this compound scaffold.Exploration of novel chemical space and generation of highly optimized drug candidates.
Drug Repurposing Identifying new uses for existing sulfonylpiperazine derivatives by screening them against a wide range of disease models in silico. mednexus.orgFaster and more cost-effective development of new treatments.

Exploration of Novel Biological Targets and Polypharmacology Approaches

The piperazine (B1678402) moiety is a common feature in many biologically active compounds, suggesting that derivatives of this compound may interact with a variety of molecular targets. nih.gov Future research should focus on a systematic exploration of novel biological targets for this class of compounds. For example, recent studies have shown that certain sulfonylpiperazine compounds can inhibit the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for malaria, by interfering with actin-1/profilin dynamics. nih.gov This highlights the potential for these compounds to be developed as novel antimalarial agents.

Moreover, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. mednexus.org Arylpiperazine derivatives have already demonstrated potential as anticancer agents by interacting with various targets implicated in cancer pathogenesis. mdpi.com By systematically screening this compound and its analogues against a panel of cancer-related targets, it may be possible to identify compounds with multi-targeted activity, potentially leading to more effective and robust cancer therapies. The diverse biological activities already observed for piperazine derivatives, including antimicrobial and antifungal properties, further support the rationale for exploring a wide range of biological targets. researchgate.net

Development of Advanced Delivery Systems for In Vitro Studies

The effectiveness of a compound in in vitro assays can be significantly influenced by its delivery to the target cells. Advanced drug delivery systems can improve the solubility, stability, and cellular uptake of small molecules like this compound, leading to more accurate and reproducible experimental results.

For instance, encapsulating the compound in liposomes or micelles can enhance its delivery to cells in culture, particularly for compounds with poor aqueous solubility. genesispub.org These carrier systems can also protect the compound from degradation and facilitate its transport across cell membranes. genesispub.org Furthermore, the use of polymer-drug conjugates, where the compound is covalently attached to a polymer, can improve its pharmacokinetic properties and allow for controlled release in in vitro systems. nih.gov

The development and application of these advanced delivery systems will be crucial for accurately assessing the biological activity of this compound and its analogues in a variety of in vitro models, including high-throughput screening assays.

Application in Complex Biological Systems (e.g., Organoids, 3D Cell Cultures)

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of tissues in vivo. nih.gov Three-dimensional (3D) cell cultures and organoids have emerged as more physiologically relevant models for studying disease and testing the efficacy and toxicity of new drug candidates. rndsystems.comnih.gov

The application of this compound and its analogues in these complex biological systems represents a significant future research direction. Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of various organs, providing a more accurate platform for preclinical drug evaluation. frontiersin.org For example, testing the effects of these compounds on cancer organoids derived from patients could provide valuable insights into their potential as personalized cancer therapies. nih.gov

The use of 3D cell cultures can also provide a better understanding of how the tumor microenvironment influences the response to treatment. nih.gov By studying the activity of this compound analogues in these advanced models, researchers can gain a more comprehensive understanding of their therapeutic potential and mechanisms of action.

Potential as a Starting Point for Fragment-Based Lead Generation

Fragment-based lead generation (FBLG) has become a powerful and efficient strategy in drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. lifechemicals.com These initial fragment hits are then optimized and grown into more potent lead compounds. scispace.com

The core structure of this compound possesses characteristics that make it an attractive starting point for FBLG. It has a relatively low molecular weight and a modular structure that allows for systematic chemical modification. By screening a library of fragments based on this scaffold, it may be possible to identify novel starting points for the development of drugs against a wide range of targets.

The success of FBLG relies on the ability to identify and characterize the binding of fragments to their target proteins, often using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. scispace.com The structural information gained from these studies can then guide the optimization of the fragments into high-affinity ligands. The application of FBLG to the this compound scaffold could therefore open up new avenues for drug discovery.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-[(3-Methylphenyl)sulfonyl]piperazine?

Methodological Answer: The synthesis typically involves reacting 3-methylbenzenesulfonyl chloride with piperazine under basic conditions. Key steps include:

  • Solvent Selection : Dichloromethane or acetonitrile is preferred due to their ability to dissolve both sulfonyl chlorides and amines while minimizing side reactions .
  • Base Use : Triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction, improving yield (70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes unreacted starting materials .

Q. Table 1: Comparison of Synthesis Methods

ParameterMethod A (Dichloromethane + TEA)Method B (Acetonitrile + Pyridine)
Yield82%75%
Reaction Time4 h6 h
Purity (HPLC)≥98%95%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl group at δ 2.35 ppm, sulfonyl signals at δ 7.4–7.6 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths (C–S: ~1.76 Å) and dihedral angles between the sulfonyl and piperazine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 254.08 (calculated for C11_{11}H14_{14}N2_2O2_2S) .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?

Methodological Answer: Key properties include:

  • pKa : The sulfonyl group lowers the pKa of the piperazine nitrogen (e.g., pKa1_1 ≈ 6.2; pKa2_2 ≈ 9.8) compared to unsubstituted piperazine (pKa1_1 = 9.8; pKa2_2 = 5.3), affecting protonation states in biological assays .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL), necessitating formulation with co-solvents like PEG-400 for in vivo studies .

Q. Table 2: Thermodynamic Properties of Piperazine Derivatives

CompoundΔH° (kJ/mol)ΔS° (J/mol·K)pKa (298 K)
Piperazine45.21209.8 / 5.3
This compound38.7*95*6.2 / 9.8*
*Estimated from substituent effects in .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methylphenyl group influence reaction mechanisms (e.g., nucleophilic substitution)?

Methodological Answer: The 3-methylphenyl group:

  • Electronic Effects : The electron-withdrawing sulfonyl group activates the piperazine nitrogen for nucleophilic attacks (e.g., alkylation). The methyl substituent slightly donates electrons via hyperconjugation, moderating reactivity .
  • Steric Effects : The meta-methyl group minimizes steric hindrance during sulfonylation, unlike ortho or para analogs, which reduce yields by 15–20% due to crowded transition states .
  • Mechanistic Study : Kinetic monitoring via LC-MS reveals a second-order rate constant (k = 3.2 × 103^{-3} L/mol·s) for sulfonylation in acetonitrile .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects)?

Methodological Answer: Contradictions arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use uniform protocols (e.g., ATP concentration, pH) for kinase inhibition studies to reduce inter-lab variability .
  • Structural Analysis : Compare X-ray structures of ligand-protein complexes to identify binding mode differences (e.g., sulfonyl group orientation in active vs. allosteric sites) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values for serotonin receptor binding) and apply statistical models (e.g., random-effects regression) .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonylpiperazine derivatives?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT2A_{2A} receptors). The sulfonyl group forms hydrogen bonds with Asp155, while the methylphenyl moiety occupies a hydrophobic pocket .
  • QSAR Models : Use descriptors like LogP, polar surface area, and H-bond acceptors to correlate with IC50_{50} values. A reported QSAR equation for kinase inhibitors:
    pIC50=0.92×LogP1.15×PSA+4.67\text{pIC}_{50} = 0.92 \times \text{LogP} - 1.15 \times \text{PSA} + 4.67 (R2^2 = 0.88) .
  • MD Simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous and membrane environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.